2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4S2/c1-4-36-21-11-7-19(8-12-21)29-24(34)16-37-28-30-26-25(22-13-14-31(18(3)33)15-23(22)38-26)27(35)32(28)20-9-5-17(2)6-10-20/h5-12H,4,13-16H2,1-3H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDLZFHFASSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate to form 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes). This intermediate can then be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes): This compound shares a similar core structure and can undergo similar chemical reactions.
Tolyl derivatives: Compounds containing the tolyl group exhibit similar chemical properties and reactivity.
Uniqueness
What sets 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide apart is its unique combination of functional groups and heterocyclic structure, which may confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS No: 1219221-47-2) is a complex organic molecule notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 518.7 g/mol. The compound features a unique tricyclic structure that includes multiple functional groups such as thia and sulfanyl moieties, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O3S2 |
| Molecular Weight | 518.7 g/mol |
| Structure | Tricyclic with thia group |
Biological Activity
Preliminary studies suggest that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Antitumor Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some derivatives may protect neuronal cells from damage.
- Antimicrobial Properties : Potential efficacy against various bacterial strains has been observed.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes that regulate cell growth and proliferation.
- Receptor Modulation : Binding to cellular receptors involved in signaling pathways.
Research indicates that the compound may affect pathways associated with apoptosis and cell cycle regulation.
Case Studies
A review of existing literature reveals several case studies highlighting the biological activity of structurally related compounds:
- Antitumor Activity Study : A study demonstrated that a related triazatricyclo compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Neuroprotection Research : Another investigation revealed that similar compounds provided neuroprotection in models of oxidative stress, potentially through the modulation of antioxidant pathways.
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against various pathogens, showing effective inhibition at low concentrations.
Toxicological Profile
According to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . Safety data sheets indicate necessary precautions when handling.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis optimization requires systematic screening of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability to guide solvent selection and reaction pathways. For example, ICReDD’s integrated computational-experimental workflow reduces trial-and-error by prioritizing conditions with minimal energy barriers . Safety protocols, such as inert atmosphere handling and controlled reagent addition, must align with hazard profiles outlined in safety data sheets (e.g., skin/eye protection, ventilation) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR spectroscopy (1H/13C, 2D-COSY) to confirm regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography for absolute configuration determination, especially for stereocenters in the tricyclic core. Cross-reference spectral data with PubChem or NIST databases for consistency .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis or oxidation .
- Handling : Use fume hoods, nitrile gloves, and PPE compliant with OSHA standards. Immediate decontamination with ethanol/water mixtures is advised for spills .
- Emergency response : For inhalation exposure, administer oxygen; for skin contact, flush with pH-neutral soap and water .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Implement reaction path search algorithms (e.g., GRRM or AFIR) to map potential energy surfaces and identify low-barrier pathways. Machine learning (ML) models trained on existing reaction datasets can predict regioselectivity in sulfanyl-acetamide substitutions. For instance, COMSOL Multiphysics enables multi-physics simulations to model heat/mass transfer in scaled-up reactions . Validate predictions with microfluidic reactors to test kinetics under continuous-flow conditions .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Data triangulation : Compare results from cell-based (e.g., HEK293), enzymatic, and in silico (molecular docking) assays to identify platform-specific biases.
- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent DMSO concentration, cell passage number).
- Collaborative frameworks : Use open-access platforms like the Contested Territories Network’s methodologies to harmonize data interpretation across labs .
Q. How to design scalable reactor systems for this compound’s synthesis while minimizing waste?
- Methodological Answer : Follow CRDC subclass RDF2050112 (reaction fundamentals and reactor design) :
- Process intensification : Use spinning disk reactors for exothermic steps to enhance heat dissipation.
- Membrane separation : Integrate nanofiltration membranes for in situ product removal, reducing downstream purification steps.
- Lifecycle analysis (LCA) : Quantize solvent recovery efficiency and E-factor using tools like SimaPro to meet green chemistry metrics.
Q. What advanced techniques address stability challenges in aqueous formulations?
- Methodological Answer :
- Lyophilization : Optimize cryoprotectants (e.g., trehalose) via freeze-drying cycles monitored by differential scanning calorimetry (DSC).
- Nanocarrier encapsulation : Use PEG-PLGA nanoparticles to enhance solubility and prolong half-life. Characterize encapsulation efficiency using HPLC-UV .
- Accelerated stability testing : Conduct stress studies (40°C/75% RH) with HPLC-MS to identify degradation products and refine excipient ratios.
Cross-Cutting Methodologies
Q. How can AI-driven tools enhance experimental design for structure-activity relationship (SAR) studies?
- Methodological Answer : Deploy generative adversarial networks (GANs) to propose novel analogs with optimized pharmacophores. Train models on PubChem datasets and validate synthetic feasibility via retrosynthetic tools (e.g., ASKCOS). AI platforms like those integrated into COMSOL enable real-time parameter adjustment during high-throughput screening .
Q. What interdisciplinary approaches validate environmental toxicity profiles?
- Methodological Answer :
- Ecotoxicology assays : Use Daphnia magna and algal models (OECD Test 201/202) to assess acute/chronic aquatic toxicity.
- Computational QSAR : Predict biodegradation pathways using EPI Suite™ and cross-validate with experimental HPLC-TOF data .
- Stakeholder engagement : Apply participatory frameworks from social sciences to align lab findings with regulatory thresholds (e.g., EPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
